N-[2-(4-chlorophenyl)ethyl]-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
Description
N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to a piperazine ring, which is further connected to an acetamide moiety
Properties
Molecular Formula |
C22H28ClN3O |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H28ClN3O/c1-17-4-3-5-21(18(17)2)26-14-12-25(13-15-26)16-22(27)24-11-10-19-6-8-20(23)9-7-19/h3-9H,10-16H2,1-2H3,(H,24,27) |
InChI Key |
VFTCZHRRPRCSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NCCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with 4-chlorobenzyl chloride.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a similar nucleophilic substitution reaction using 2,3-dimethylbenzyl chloride.
Formation of the Acetamide Moiety: The final step involves the acylation of the piperazine derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or dimethylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions are performed in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE shares structural similarities with other piperazine derivatives, such as:
- **N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE
- **N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE
Uniqueness
The uniqueness of N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
